molecular formula C12H22ClNO5 B1662779 Celgosivir hydrochloride CAS No. 141117-12-6

Celgosivir hydrochloride

Cat. No.: B1662779
CAS No.: 141117-12-6
M. Wt: 295.76 g/mol
InChI Key: KXNZMBFOWDNCRU-QVMZSJACSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Celgosivir hydrochloride is synthesized from castanospermine through a series of chemical reactions. The primary synthetic route involves the butanoylation of castanospermine to produce celgosivir . The reaction conditions typically include the use of butanoic anhydride and a base catalyst under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as ion chromatography and high-resolution mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Celgosivir hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Celgosivir hydrochloride, a semi-synthetic derivative of castanospermine, has garnered attention for its potential antiviral and antitumor properties. Its mechanism primarily involves the inhibition of alpha-glucosidase I, an enzyme crucial for the glycosylation of viral proteins. This inhibition disrupts the maturation of viral particles, making celgosivir a candidate for treating various viral infections, particularly those caused by flaviviruses like dengue and hepatitis C.

Celgosivir acts by inhibiting alpha-glucosidase I, which is essential for the processing of N-linked oligosaccharides critical for the maturation of viral envelope glycoproteins. This mechanism leads to impaired viral replication and has been demonstrated in multiple studies:

  • Antiviral Activity : Celgosivir exhibits broad antiviral activity against several viruses, including all four serotypes of the dengue virus (DENV) and hepatitis C virus (HCV) .
  • Antitumor Effects : Preliminary studies suggest potential antitumor properties, although detailed mechanisms remain under investigation.

Dengue Fever Studies

A notable clinical trial, CELADEN, evaluated celgosivir's efficacy in treating dengue fever. The trial included 50 patients and administered celgosivir at a loading dose of 400 mg followed by 200 mg twice daily for five days. Key findings include:

  • Viral Load Reduction : Although celgosivir did not significantly reduce viral load or fever in dengue patients, it demonstrated a trend towards improved hematological parameters in patients with secondary dengue infections .
  • Pharmacokinetics : The study reported mean peak and trough concentrations of celgosivir at 5727 ng/mL and 430 ng/mL, respectively, with a half-life of approximately 2.5 hours .
  • Immunological Profiling : Changes in T helper cell profiles were observed during treatment, suggesting an immunomodulatory effect .

Hepatitis C Studies

Celgosivir has shown promise as part of combination therapy for HCV. In phase II trials, it was evaluated alongside pegylated interferon alfa-2b and ribavirin:

  • Synergistic Effects : The combination therapy exhibited improved efficacy compared to monotherapy with either agent alone .
  • Long-term Safety : While generally well tolerated, long-term toxicity studies are necessary to confirm safety in humans .

Research Findings

Research indicates that celgosivir's antiviral efficacy is attributed to its ability to inhibit endoplasmic reticulum (ER) α-glucosidases. This inhibition prevents the release of viruses from infected cells:

  • In Vitro Studies : Celgosivir demonstrated submicromolar activity against DENV in infected cells with an effective concentration (EC50) reported at approximately 5 μM .
  • Animal Models : Efficacy was confirmed in mouse models of antibody-enhanced DENV infection, highlighting its potential as a therapeutic agent .

Summary of Research Findings

Study/TrialFocus AreaKey FindingsReference
CELADEN TrialDengue FeverNo significant reduction in viral load; trends in hematological improvement
Phase II HCV TrialHepatitis CSynergistic effects with pegylated interferon; well tolerated
In Vitro StudiesAntiviral EfficacyEC50 against DENV ~ 5 μM; inhibits ER α-glucosidases

Properties

IUPAC Name

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZMBFOWDNCRU-QVMZSJACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161574
Record name Celgosivir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141117-12-6
Record name Celgosivir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celgosivir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CELGOSIVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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